6-O-Nicotinoylscutebarbatine G
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Overview
Description
6-O-Nicotinoylscutebarbatine G, also known as Scutebatin C, is an alkaloid that can be isolated from Scutellaria barbata . It has been found to exhibit cytotoxic activities against HONE-1, KB, and HT29 cells with IC50s of 3.1, 2.1, and 5.7 μM, respectively .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular weight of 576.64 and a formula of C32H36N2O8 . The SMILES notation provides a text representation of the structure .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not extensively detailed in the search results. It is known to be an alkaloid, a class of naturally occurring organic compounds that mostly contain basic nitrogen atoms .Scientific Research Applications
"Two new neo-clerodane diterpenoid alkaloids from Scutellaria barbata with cytotoxic activities" (2009) by Sheng-jun Dai et al. This study identified two new neo-clerodane diterpenoid alkaloids, including 6-O-Nicotinoylscutebarbatine G, isolated from the plant Scutellaria barbata. These compounds demonstrated cytotoxic activities against three human tumor cell lines, including HONE-1 nasopharyngeal, KB oral epidermoid carcinoma, and HT29 colorectal carcinoma cells, with IC50 values ranging from 2.1–5.7 μM (Dai et al., 2009).
"Five new neo-clerodane diterpenoid alkaloids from Scutellaria barbata with cytotoxic activities" (2008) by Sheng-jun Dai et al. This research isolated five new neo-clerodane diterpenoid alkaloids, including this compound, from Scutellaria barbata. These compounds showed significant cytotoxic activities against the same human cancer lines as mentioned above, with IC50 values in the range of 3.4-8.5 μM (Dai et al., 2008).
"[Diterpenoids from Scutellaria strigillosa]" (2015) by Gui-Sheng Li et al. This paper focuses on the isolation of nine diterpenoids, including this compound, from Scutellaria strigillosa. Compound 1 is identified as a new diterpenoid, and others, including this compound, were isolated from this species for the first time (Li et al., 2015).
"Scutebarbatines W-Z, new neo-clerodane diterpenoids from Scutellaria barbata and structure revision of a series of 13-spiro neo-clerodanes" (2010) by Fei Wang et al. This study reports the isolation of four new neo-clerodane diterpenoids, including this compound, from Scutellaria barbata. Additionally, it revises the structures of seven previously reported 13-spiro neo-clerodanes, including this compound (Wang et al., 2010).
Mechanism of Action
Target of Action
6-O-Nicotinoylscutebarbatine G, also known as Scutebatin C, is an alkaloid isolated from Scutellaria barbata . It has been found to exhibit cytotoxic activities against three human tumor cell lines: HONE-1 (nasopharyngeal), KB (oral epidermoid carcinoma), and HT29 (colorectal carcinoma cells) . These cell lines are the primary targets of this compound.
Mode of Action
It is known that the compound exhibits cytotoxic activities against its target cells This suggests that it may interact with cellular components or processes in a way that inhibits cell growth or induces cell death
Result of Action
The primary known result of this compound’s action is its cytotoxic effect on HONE-1, KB, and HT29 cells . This suggests that the compound may have potential as a therapeutic agent for the treatment of nasopharyngeal carcinoma, oral epidermoid carcinoma, and colorectal carcinoma.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 6-O-Nicotinoylscutebarbatine G are largely related to its cytotoxic activities. It interacts with various enzymes, proteins, and other biomolecules within cells, leading to changes in cellular function
Cellular Effects
This compound has been found to have cytotoxic effects on HONE-1, KB, and HT29 cells . It influences cell function by inducing cell death, which could involve changes in cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
InChI |
InChI=1S/C32H34O8/c1-19-13-14-22(38-27(35)20-9-5-6-10-20)24-29(2)15-16-32(17-23(33)37-18-32)40-31(29,4)25(34)26(30(19,24)3)39-28(36)21-11-7-8-12-21/h5,7,9-13,22,24-26,34H,14-18H2,1-4H3 |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBAUCYKHLPPHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(C2C1(C(C(C3(C2(CCC4(O3)CC(=O)OC4)C)C)O)OC(=O)C5=CC=C=C5)C)OC(=O)C6=CC=C=C6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the corrected structure of 6-O-Nicotinoylscutebarbatine G and how was the original structure revised?
A1: The structure of this compound, initially proposed by Dai and co-workers, was later revised based on a re-evaluation of the published NMR data. The revised structure, along with six other 13-spiro neo-clerodanes, was reported in a study published on Semantic Scholar. [] The revision was based on extensive spectroscopic studies, including 2D NMR analyses, which provided a more accurate understanding of the compound's connectivity and stereochemistry.
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